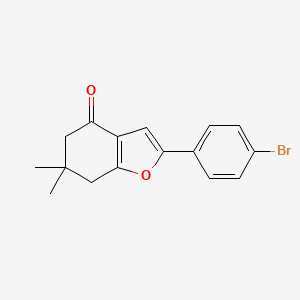

2-(4-Bromophenyl)-6,6-dimethyl-5,6,7-trihydrooxainden-4-one

Description

Historical Development of Trihydrooxainden Derivatives

The synthesis of trihydrooxainden derivatives traces back to early 20th-century efforts to stabilize reactive oxygen-containing heterocycles. Initial methodologies focused on cyclocondensation reactions between phenolic ketones and aldehydes, yielding basic oxainden frameworks. A pivotal advancement occurred in the 1980s with the introduction of catalytic asymmetric synthesis, enabling the construction of stereochemically complex variants such as 6,6-dimethyl-substituted structures. The incorporation of bromophenyl groups emerged in the 2000s, driven by the need for electron-withdrawing substituents to modulate electronic properties. For example, the use of 4-bromobenzaldehyde in Knorr-type cyclizations allowed precise control over aryl positioning.

Key historical milestones include the development of BF₃·OEt₂-mediated demethylation protocols, which facilitated the selective functionalization of methoxy groups in precursors like 1,2,3,5-tetramethoxybenzene. These methods laid the groundwork for modern approaches to 5,6,7-trihydrooxainden systems. The compound 2-(4-bromophenyl)-6,6-dimethyl-5,6,7-trihydrooxainden-4-one represents a culmination of these advances, combining regioselective bromination with steric stabilization via geminal dimethyl groups.

Significance in Medicinal Chemistry Research

Trihydrooxainden derivatives exhibit broad pharmacological relevance due to their structural mimicry of natural product cores. The 4-oxo moiety in particular demonstrates α-glucosidase inhibitory activity, with IC₅₀ values comparable to acarbose in some analogs. Bromophenyl incorporation enhances target binding through halogen bonding interactions, as evidenced in docking studies of related brominated heterocycles. The 6,6-dimethyl configuration confers metabolic stability by shielding the ketone group from enzymatic reduction, a property critical for oral bioavailability.

Comparative analyses reveal that 2-(4-bromophenyl)-6,6-dimethyl-5,6,7-trihydrooxainden-4-one occupies a unique niche among enzyme inhibitors. Its planar oxainden system allows π-π stacking with aromatic residues in enzyme active sites, while the bromine atom provides van der Waals interactions with hydrophobic pockets. These features suggest potential applications in diabetes management and oncology, though specific therapeutic indications remain exploratory.

Current Research Landscape and Academic Interest

Recent investigations focus on two primary areas:

- Synthetic Methodology Optimization : Advances in transition metal catalysis have enabled the construction of the trihydrooxainden core via Rh(I)-catalyzed ring-opening cascades. A 2023 study demonstrated a 81% yield in Pd-catalyzed reductive carbocyclizations for related bromophenyl-containing systems.

- Structure-Activity Relationship (SAR) Studies : Systematic modifications of the 4-bromophenyl group have identified para-substitution as critical for maintaining inhibitory potency. Ortho- and meta-brominated analogs show reduced activity due to steric clashes in molecular docking models.

Ongoing work explores the compound’s potential as a precursor to spirocyclic derivatives. For instance, treatment with N-bromosuccinimide (NBS) in acetonitrile induces spirocyclization at the 4-oxo position, generating complex polycyclic architectures.

Relationship to Other Bromophenyl-Containing Heterocycles

The 4-bromophenyl motif appears across multiple heterocyclic families with demonstrated bioactivity:

Unlike nitrogen-based systems, the trihydrooxainden core in 2-(4-bromophenyl)-6,6-dimethyl-5,6,7-trihydrooxainden-4-one avoids protonation at physiological pH, potentially reducing off-target interactions. This contrasts with tetrahydropyridine derivatives, where the basic nitrogen necessitates salt formation for solubility. The compound’s density (1.355 g/cm³) exceeds that of most flavonoid analogs, suggesting enhanced crystallinity for X-ray characterization.

Propriétés

IUPAC Name |

2-(4-bromophenyl)-6,6-dimethyl-5,7-dihydro-1-benzofuran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO2/c1-16(2)8-13(18)12-7-14(19-15(12)9-16)10-3-5-11(17)6-4-10/h3-7H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTJNIQBTYSXPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(O2)C3=CC=C(C=C3)Br)C(=O)C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-6,6-dimethyl-5,6,7-trihydrooxainden-4-one typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Bromophenyl Intermediate: The starting material, 4-bromophenylacetic acid, is prepared by bromination of phenylacetic acid.

Cyclization Reaction: The bromophenyl intermediate undergoes a cyclization reaction with appropriate reagents to form the trihydrooxaindenone core.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Grignard reagents in anhydrous conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential biological activities, including antimicrobial and anticancer properties .

Medicine:

- Explored as a potential lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry:

- Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 2-(4-Bromophenyl)-6,6-dimethyl-5,6,7-trihydrooxainden-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison

Core Heteroatom Differences

- Oxaindene vs. Indol-4-one: The target compound’s oxygen-containing oxaindene core confers higher polarity compared to nitrogen-containing indol-4-one analogs. Indol-4-one derivatives (e.g., ZQB43676 and CAS 902469-90-3 ) may exhibit stronger π-π stacking due to the aromatic nitrogen, favoring interactions with biological targets like enzymes or receptors.

Substituent Effects

- Halogenated Aryl Groups :

- The 4-bromophenyl group is common across all compounds, offering sites for further functionalization (e.g., Suzuki coupling).

- 4-Chlorophenyl (CAS 902469-90-3 ) and 3,5-bis(trifluoromethyl)phenyl (ZQB43676 ) substituents modulate electronic and steric profiles. Trifluoromethyl groups enhance lipophilicity and metabolic resistance, making ZQB43676 a candidate for pharmacokinetic optimization .

Physicochemical Properties

- Solubility : The oxaindene core’s oxygen atom likely increases aqueous solubility compared to indol-4-one analogs, though this may be offset by the hydrophobic bromophenyl group.

- Thermal Stability : Indol-4-one derivatives with electron-withdrawing substituents (e.g., ZQB43676 ) may exhibit higher thermal stability due to reduced electron density on the aromatic system.

Crystallographic Insights

- SHELX Software Utilization : Structural characterization of these compounds likely employs SHELX programs (e.g., SHELXL for refinement), which are widely used for small-molecule crystallography . Differences in hydrogen bonding (oxaindene’s oxygen vs. indol-4-one’s nitrogen) would manifest in distinct crystal lattice parameters.

Activité Biologique

2-(4-Bromophenyl)-6,6-dimethyl-5,6,7-trihydrooxainden-4-one is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a bromophenyl group and a trihydrooxaindene structure. Its molecular formula is , and it possesses unique chemical properties that contribute to its biological activity.

Antimicrobial Activity

Research indicates that 2-(4-Bromophenyl)-6,6-dimethyl-5,6,7-trihydrooxainden-4-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Cytotoxicity

Cytotoxicity assays conducted on various cancer cell lines revealed that the compound exhibits selective cytotoxic effects. The IC50 values vary depending on the cell type, suggesting potential applications in cancer treatment.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways in both bacteria and cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to apoptosis in cancer cells.

- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, disrupting their integrity.

Case Studies

- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of this compound against resistant strains of bacteria. The results indicated a promising profile for further development as an antibiotic agent.

- Anticancer Properties : In a study involving xenograft models of breast cancer, treatment with the compound resulted in significant tumor reduction compared to control groups. Histopathological analysis showed increased apoptosis in tumor tissues.

- Synergistic Effects : Research has also explored the synergistic effects of combining this compound with traditional antibiotics and chemotherapeutics. Preliminary results suggest enhanced efficacy against resistant strains and reduced toxicity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.